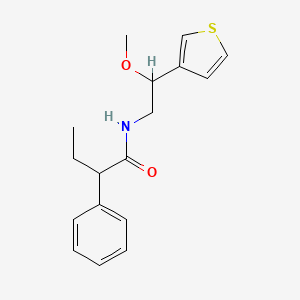

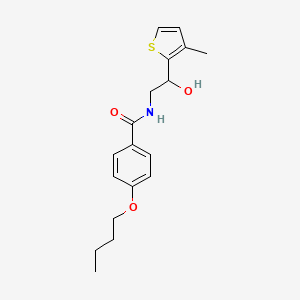

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide, also known as MTPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. MTPE belongs to the class of compounds known as phenylbutanamides, which are known to possess analgesic and anti-inflammatory properties. In

Wissenschaftliche Forschungsanwendungen

Anti-proliferative Activity and Tumor Cell Selectivity

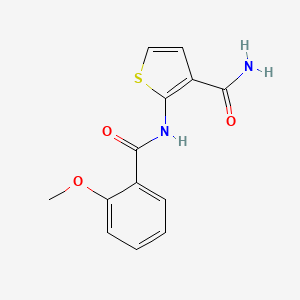

Research on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, structurally similar to the compound of interest, has shown pronounced anti-proliferative activity and tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells, demonstrating significant potential for targeted cancer therapy. Their unusual tumor selectivity, coupled with their ability to elicit a cytotoxic activity, underscores their relevance in developing novel chemotherapeutic agents (Thomas et al., 2017).

Corrosion Inhibition Efficiency

Another study focused on the synthesis and evaluation of α-aminophosphonic acids derivatives for their corrosion inhibition efficiency on mild steel in acidic solutions. These compounds, including Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, demonstrated that the molecular structure significantly influences the inhibition efficiency, suggesting applications in protecting metals from corrosion. This research not only advances the understanding of corrosion inhibition mechanisms but also contributes to the development of more effective corrosion inhibitors (Djenane et al., 2019).

Anticonvulsant and Neuroprotective Effects

The synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides revealed compounds with significant anticonvulsant and neuroprotective effects. One derivative, in particular, showed promising results in reducing oxidative stress markers in brain tissue, highlighting its potential as a lead compound in the search for safer and effective anticonvulsants with additional neuroprotective benefits (Hassan et al., 2012).

Learning and Memory Facilitation

A study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride derivatives explored their effects on learning and memory in mice. These compounds showed facilitation of learning and memory, indicating potential applications in treating cognitive disorders or enhancing cognitive functions (Jiang Jing-ai, 2006).

Eigenschaften

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-3-15(13-7-5-4-6-8-13)17(19)18-11-16(20-2)14-9-10-21-12-14/h4-10,12,15-16H,3,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPMGOGILRITFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CSC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)

![N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2784773.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2784777.png)